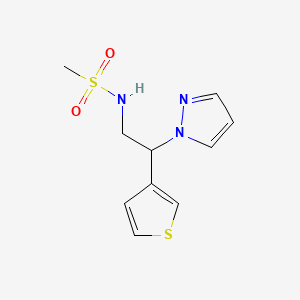

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide

Description

N-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide is a small organic molecule featuring a pyrazole ring linked to a thiophen-3-yl group via an ethyl backbone, with a methanesulfonamide moiety at the terminal position. This compound is structurally optimized for interactions with biological targets, particularly in therapeutic contexts involving enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2S2/c1-17(14,15)12-7-10(9-3-6-16-8-9)13-5-2-4-11-13/h2-6,8,10,12H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHAFMHFNDEPOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC(C1=CSC=C1)N2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.

Coupling of Pyrazole and Thiophene Rings: The pyrazole and thiophene rings are coupled through a suitable linker, such as a bromoethyl group, using a palladium-catalyzed cross-coupling reaction.

Introduction of the Methanesulfonamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrazole ring can be reduced to form pyrazolines.

Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under controlled conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Pyrazolines.

Substitution: Substituted methanesulfonamides.

Scientific Research Applications

The compound features a unique structure combining a pyrazole ring and a thiophene ring, which contributes to its diverse biological activities. The methanesulfonamide moiety enhances its solubility and stability, making it suitable for various applications.

Medicinal Chemistry

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide has been investigated for its anti-inflammatory and anticancer properties. Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of pyrazole derivatives, including those similar to this compound. The results demonstrated that these compounds could inhibit the proliferation of prostate cancer cells, suggesting potential therapeutic applications in oncology .

Antimicrobial Activity

Research has shown that compounds containing pyrazole and thiophene moieties possess antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating efficacy as an antimicrobial agent.

Case Study: Antimicrobial Efficacy

In a recent study, the antimicrobial activity of several pyrazole derivatives was assessed against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent antibacterial activity, highlighting the potential of this compound in treating bacterial infections .

Enzyme Inhibition

The unique structure of this compound allows it to interact with specific enzymes, making it a candidate for enzyme inhibition studies.

Material Science Applications

Due to its electronic properties, this compound is being explored in material science as a potential component in organic semiconductors and photovoltaic materials.

Research Insights

Studies have indicated that thiophene-based compounds can enhance charge transport in organic electronic devices. The incorporation of pyrazole may further improve these properties, making it a subject of interest for future research .

Mechanism of Action

The mechanism of action of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Variations

a) Pyrazole vs. Imidazole Derivatives

- A61603 (from ): This compound replaces the pyrazole with a 4,5-dihydroimidazole ring fused to a tetrahydronaphthalene system.

- 2-(5-Phenyl-1H-pyrazol-3-yl)-N,N,N-trimethylacetamide (): Retains the pyrazole ring but substitutes the thiophene with a phenyl group. The acetamide side chain increases hydrophobicity, which may reduce aqueous solubility compared to the sulfonamide in the target compound .

b) Thiophen-3-yl vs. Thiophen-2-yl Isomerism

- (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (Compound e, ): Shares the thiophen-3-yl group but replaces pyrazole with a naphthyloxy-propanamine chain. The 3-position of thiophene in both compounds may favor similar steric interactions, but the absence of a sulfonamide reduces hydrogen-bonding capacity .

Sulfonamide Group Modifications

- (6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide (): Replaces the heterocyclic backbone with a dioxane ring. The bulky dimethyl groups reduce conformational flexibility, which could hinder target engagement compared to the ethyl-linked pyrazole-thiophene system .

- Compound 167 (): Features a complex indazole-pyridine core with methanesulfonamide.

Data Tables

Table 1: Structural Comparison of Key Compounds

Biological Activity

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide is a complex organic compound characterized by the presence of both pyrazole and thiophene rings, which are known for their diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Antitumor Activity

Research has indicated that pyrazole derivatives, including this compound, exhibit significant antitumor properties. Studies have shown that compounds with similar structures can inhibit key proteins involved in cancer progression, such as BRAF and EGFR. For instance, certain pyrazole derivatives have demonstrated effective inhibition against BRAF(V600E) and Aurora-A kinase, making them promising candidates for further development in cancer therapeutics .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been highlighted in various studies. For example, a series of pyrazole derivatives were tested for their ability to inhibit tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), with some compounds showing inhibitory activities comparable to standard anti-inflammatory drugs like dexamethasone . This suggests that this compound may also possess similar therapeutic effects.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Pyrazole derivatives have been reported to exhibit activity against various bacterial and fungal strains. For instance, certain synthesized pyrazoles showed promising results against pathogenic fungi and bacteria, indicating that this compound may also contribute to the development of new antimicrobial agents .

The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. The presence of the pyrazole and thiophene rings allows for π–π stacking interactions and hydrogen bonding with biological macromolecules, which can modulate their activity . Further research is needed to elucidate the precise mechanisms through which this compound exerts its biological effects.

Summary of Research Findings

Case Studies

Several case studies have demonstrated the efficacy of pyrazole derivatives in clinical settings:

- Antitumor Study : A study involving a series of pyrazole compounds showed significant tumor growth inhibition in vitro and in vivo models. The most effective compounds were further tested for their mechanism of action, revealing their ability to induce apoptosis in cancer cells.

- Anti-inflammatory Study : In a preclinical model of inflammation, compounds similar to this compound were administered to mice with carrageenan-induced edema, resulting in reduced swelling and pain comparable to standard treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.